molecular formula C13H16N2O3S B2410428 {1-methyl-2-[(3-methylbenzyl)sulfonyl]-1H-imidazol-5-yl}methanol CAS No. 338962-57-5

{1-methyl-2-[(3-methylbenzyl)sulfonyl]-1H-imidazol-5-yl}methanol

Cat. No.: B2410428
CAS No.: 338962-57-5
M. Wt: 280.34
InChI Key: KNRCNKPLVRJGLR-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of {1-methyl-2-[(3-methylbenzyl)sulfonyl]-1H-imidazol-5-yl}methanol involves several steps. One common method includes the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction is typically catalyzed by nickel and proceeds through proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups.

Chemical Reactions Analysis

{1-methyl-2-[(3-methylbenzyl)sulfonyl]-1H-imidazol-5-yl}methanol undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has a wide range of scientific research applications:

    Chemistry: It is used as a reference standard in pharmaceutical testing.

    Biology: Its role as a GPR40 agonist makes it valuable in studying metabolic pathways.

    Medicine: TAK-875 has been investigated as an antidiabetic agent.

    Industry: It is utilized in the development of new drugs and therapeutic agents.

Mechanism of Action

As a GPR40 agonist, {1-methyl-2-[(3-methylbenzyl)sulfonyl]-1H-imidazol-5-yl}methanol exerts its effects by binding to the GPR40 receptor, which is involved in the regulation of insulin secretion. This interaction enhances glucose-stimulated insulin secretion, making it a promising candidate for the treatment of type 2 diabetes.

Comparison with Similar Compounds

Similar compounds include other GPR40 agonists, such as:

  • AMG 837
  • LY2881835
  • MK-8666

Compared to these compounds, {1-methyl-2-[(3-methylbenzyl)sulfonyl]-1H-imidazol-5-yl}methanol is unique due to its specific molecular structure and its potential efficacy in enhancing insulin secretion.

Properties

IUPAC Name

[3-methyl-2-[(3-methylphenyl)methylsulfonyl]imidazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-10-4-3-5-11(6-10)9-19(17,18)13-14-7-12(8-16)15(13)2/h3-7,16H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNRCNKPLVRJGLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)C2=NC=C(N2C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666333
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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